Enhanced Lipophilicity (XLogP3) Compared to Common Quinoline Derivatives
2-[(Tribromomethyl)sulfonyl]quinoline exhibits an XLogP3 value of 3.8, which is 1.1 log units higher than 2-chloroquinoline (XLogP3 = 2.7) and 2.5 log units higher than 2-(methanesulfonyl)quinoline (XLogP3 = 1.3) [1][2][3]. This elevated lipophilicity is directly attributable to the tribromomethyl substituent and predicts significantly greater partitioning into non-polar environments, including biological membranes and organic solvents.
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-Chloroquinoline: XLogP3 = 2.7; 2-(Methanesulfonyl)quinoline: XLogP3 = 1.3 |
| Quantified Difference | Δ = +1.1 vs 2-chloroquinoline; Δ = +2.5 vs 2-(methanesulfonyl)quinoline |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Higher lipophilicity influences compound distribution in medicinal chemistry campaigns and dictates solvent selection for synthetic procedures.
- [1] PubChem. (2025). 2-[(Tribromomethyl)sulfonyl]quinoline. CID 21226019. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Chloroquinoline. CID 11928. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 2-(Methanesulfonyl)quinoline. CID 12378927. National Center for Biotechnology Information. View Source
